molecular formula C14H23NO2 B7795414 4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol CAS No. 887579-75-1

4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol

Cat. No.: B7795414
CAS No.: 887579-75-1
M. Wt: 237.34 g/mol
InChI Key: UIABOVWMFFTBJB-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol is an organic compound that features a morpholine ring, a pentyl chain, and a cyclopentadienol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pentyl chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinyl)-5-pentyl-1,4-cyclopentadien-1-ol is unique due to its combination of a morpholine ring, a pentyl chain, and a cyclopentadienol moiety, which imparts distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

4-morpholin-4-yl-5-pentylcyclopenta-1,4-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-12-13(6-7-14(12)16)15-8-10-17-11-9-15/h7,16H,2-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIABOVWMFFTBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(CC=C1O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230314
Record name 4-(4-Morpholinyl)-5-pentyl-2,4-cyclopentadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-75-1
Record name 4-(4-Morpholinyl)-5-pentyl-2,4-cyclopentadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinyl)-5-pentyl-2,4-cyclopentadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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